molecular formula C8H3N3O5S B14439562 3,5-Dinitrobenzoyl isothiocyanate CAS No. 78225-79-3

3,5-Dinitrobenzoyl isothiocyanate

Cat. No.: B14439562
CAS No.: 78225-79-3
M. Wt: 253.19 g/mol
InChI Key: ZTGVOMYPBSUJQA-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoyl isothiocyanate is an organic compound characterized by the presence of both nitro groups and an isothiocyanate functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitrobenzoyl isothiocyanate typically involves the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form 3,5-dinitrobenzoyl chloride. This intermediate is then reacted with potassium thiocyanate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzoyl isothiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents such as dichloromethane or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions with this compound include thiourea derivatives and other substituted benzoyl compounds. These products are often characterized by their distinct melting points and spectroscopic properties .

Mechanism of Action

The mechanism of action of 3,5-Dinitrobenzoyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amines and thiols to form stable thiourea and dithiocarbamate linkages, respectively. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic Acid: Similar in structure but lacks the isothiocyanate group.

    3,5-Dinitrobenzoyl Chloride: An intermediate in the synthesis of 3,5-Dinitrobenzoyl isothiocyanate.

Uniqueness

This compound is unique due to the presence of both nitro and isothiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis and analysis. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical and medicinal research.

Properties

CAS No.

78225-79-3

Molecular Formula

C8H3N3O5S

Molecular Weight

253.19 g/mol

IUPAC Name

3,5-dinitrobenzoyl isothiocyanate

InChI

InChI=1S/C8H3N3O5S/c12-8(9-4-17)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H

InChI Key

ZTGVOMYPBSUJQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=C=S

Origin of Product

United States

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